An In-Depth Technical Guide to 1,5-Dibromo-3-methylpentane: Synthesis, Reactivity, and Applications in Advanced Material and Pharmaceutical Development
An In-Depth Technical Guide to 1,5-Dibromo-3-methylpentane: Synthesis, Reactivity, and Applications in Advanced Material and Pharmaceutical Development
For Immediate Release
HANOVER, GERMANY – January 6, 2026 – As a cornerstone building block in the synthesis of specialized heterocyclic compounds, 1,5-Dibromo-3-methylpentane (CAS Number: 4457-72-1) presents a unique molecular architecture for the development of advanced materials and novel therapeutic agents. This technical guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and key applications for researchers, scientists, and professionals in drug development and materials science.
Core Compound Identification and Properties
1,5-Dibromo-3-methylpentane is a bifunctional alkyl halide that serves as a versatile precursor for the synthesis of 4-methyl-substituted six-membered heterocycles. Its distinct structure, featuring a methyl group at the 3-position, imparts specific conformational and electronic properties to the resulting cyclic systems, making it a valuable tool in fine-tuning the characteristics of target molecules.
| Property | Value | Source(s) |
| CAS Number | 4457-72-1 | [1] |
| Molecular Formula | C6H12Br2 | [1] |
| Molecular Weight | 243.97 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 233 °C at 760 mmHg | |
| Density | 1.580 g/mL | |
| Refractive Index | 1.508-1.510 | |
| Solubility | Insoluble in water | |
| SMILES | CC(CCBr)CCBr | [1] |
| InChIKey | YDPZWUMQKMLLHC-UHFFFAOYSA-N | [1] |
Synthesis of 1,5-Dibromo-3-methylpentane: A Step-by-Step Protocol
The most common and efficient synthesis of 1,5-Dibromo-3-methylpentane involves the bromination of its corresponding diol, 3-methyl-1,5-pentanediol. This reaction is typically achieved using a strong brominating agent, such as hydrobromic acid in the presence of a strong acid catalyst.
Experimental Protocol: Bromination of 3-methyl-1,5-pentanediol
This protocol is based on established methods for the conversion of diols to dibromides.
Materials:
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3-methyl-1,5-pentanediol
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Concentrated Hydrobromic Acid (48% aqueous solution)
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Concentrated Sulfuric Acid
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask with reflux condenser
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-1,5-pentanediol (1 equivalent) and concentrated hydrobromic acid (2.5 equivalents).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 20°C.
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Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add an equal volume of cold water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.
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Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
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Purification: The crude 1,5-Dibromo-3-methylpentane can be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.
Caption: Synthesis workflow for 1,5-Dibromo-3-methylpentane.
Reactivity and Applications in Heterocyclic Synthesis
The primary utility of 1,5-Dibromo-3-methylpentane lies in its ability to undergo intramolecular cyclization reactions with various nucleophiles to form 4-methyl-substituted six-membered heterocycles. The two terminal bromine atoms act as electrophilic sites, making the molecule an ideal precursor for constructing these ring systems.
Synthesis of 4-Methylpiperidine Derivatives
The reaction of 1,5-Dibromo-3-methylpentane with primary amines or ammonia derivatives is a common route to synthesize 4-methylpiperidines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[2] The methyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Caption: General scheme for 4-methylpiperidine synthesis.
Synthesis of 4-Methylthiane Derivatives
Similarly, reaction with sulfide nucleophiles, such as sodium sulfide, yields 4-methylthiane. Thiane derivatives are important in materials science and have also been explored for their potential therapeutic applications.
Synthesis of other 4-Methyl-Substituted Heterocycles
The versatility of 1,5-Dibromo-3-methylpentane extends to the synthesis of other heterocyclic systems, including 4-methyl-substituted tetrahydropyrans and silacyclohexanes, by employing the appropriate nucleophiles.
Applications in Drug Development and Materials Science
The 4-methyl-substituted heterocyclic cores derived from 1,5-Dibromo-3-methylpentane are prevalent in various fields of research and development.
Medicinal Chemistry and Drug Discovery
Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals.[3] The introduction of a methyl group can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties, an effect often referred to as the "magic methyl" effect.[4] For instance, the 4-methylpiperidine scaffold is a key component of numerous FDA-approved drugs. The strategic placement of the methyl group can enhance binding to target proteins, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability.[4]
While a specific drug directly synthesized from 1,5-Dibromo-3-methylpentane is not publicly disclosed in detail, the resulting 4-methylpiperidine, 4-methylthiane, and other similar heterocyclic structures are widely recognized as "privileged scaffolds" in drug discovery.[2] These structures are known to interact with a variety of biological targets, making them attractive starting points for the design of new therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2]
Liquid Crystals and Advanced Materials
Six-membered heterocyclic rings are also important structural motifs in the design of liquid crystals. The conformational properties and dipole moments of these rings, influenced by substituents like the 4-methyl group, can be tailored to achieve desired mesophase behaviors, such as nematic and smectic phases.[5] The synthesis of such materials often involves the incorporation of heterocyclic cores derived from precursors like 1,5-Dibromo-3-methylpentane.
Safety and Handling
1,5-Dibromo-3-methylpentane is classified as an irritant. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
1,5-Dibromo-3-methylpentane is a valuable and versatile chemical intermediate with significant applications in the synthesis of 4-methyl-substituted six-membered heterocycles. Its utility in constructing these privileged scaffolds makes it a key resource for researchers and scientists in drug discovery and materials science. The ability to introduce a methyl group in a specific position within a heterocyclic ring provides a powerful tool for fine-tuning the properties of novel molecules, paving the way for the development of new therapeutics and advanced materials.
References
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Heterocycles in Medicinal Chemistry II. PubMed Central. (2024-10-11). [Link]
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Ten different heterocyclic cores, commonly found in pharmaceuticals... ResearchGate. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. (2022-04-28). [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. (2020-12-15). [Link]
-
Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
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1,5-Dibromo-3-methylpentane | C6H12Br2 | CID 138258. PubChem. [Link]
Sources
- 1. 1,5-Dibromo-3-methylpentane | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. colorado.edu [colorado.edu]
